
2-Thiophenecarbothioamide, N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbothioamide, N-methyl- is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiocarbonyl group (C=S) attached to the thiophene ring and an N-methyl group attached to the nitrogen atom of the thiocarbonyl group
Preparation Methods
The synthesis of 2-Thiophenecarbothioamide, N-methyl- can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with methylamine to yield 2-Thiophenecarbothioamide, N-methyl-. The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Thiophenecarbothioamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiocarbonyl group can yield thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Thiophenecarbothioamide, N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and other advanced materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbothioamide, N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic thiophene ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
2-Thiophenecarbothioamide, N-methyl- can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.
Thiophene-2-thiol: Contains a thiol group instead of a thiocarbonyl group, leading to different chemical reactivity and applications.
Thiophene-2-sulfonamide: Contains a sulfonamide group, which imparts different electronic properties and potential biological activities.
Properties
CAS No. |
107366-68-7 |
|---|---|
Molecular Formula |
C6H7NS2 |
Molecular Weight |
157.3 g/mol |
IUPAC Name |
N-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C6H7NS2/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8) |
InChI Key |
VEZWEIFPWWYNBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
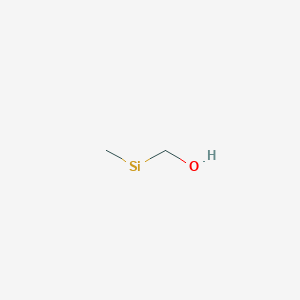
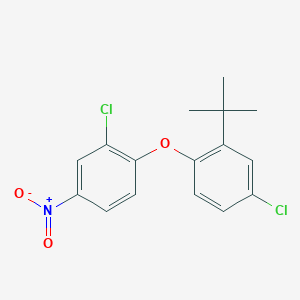
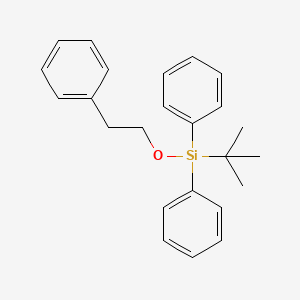
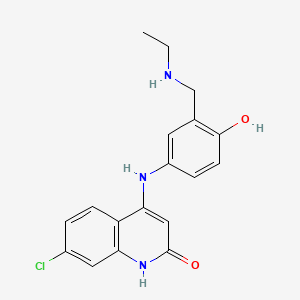
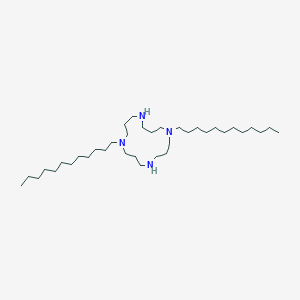

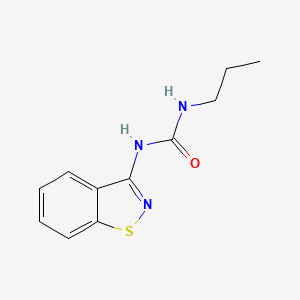

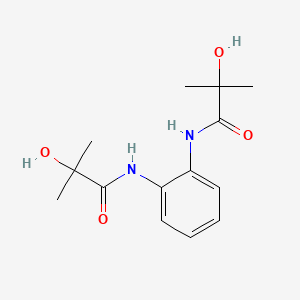
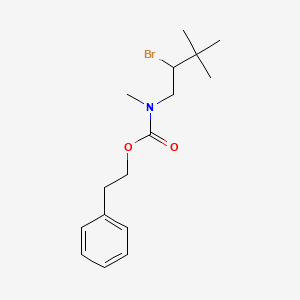
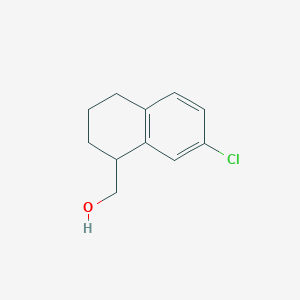

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
